N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
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Overview
Description
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . The IR spectrum of this compound shows peaks at 3481 cm-1 (N–H), 2951 and 2834 cm-1 (=C–H, Ar), 1662 cm-1 (C=N, imine), 1561 cm-1 (NH, pyrimidine), 1466 cm-1 (C=C Ar), and 1202 cm-1 (C–N, pyrimidine) .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are also considered .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 11.69 ppm (1H, NH pyrazole), 7.9 ppm (2H, NH2), 7.31 ppm (4H, CH Ar, J = 7.5 Hz), 5.32 ppm (1H, CH), 4.42 ppm (1H, NH), and 4.31 ppm (1H, NH pyrimidine) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its IR and NMR spectra . The compound has a molecular weight of 273 .Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including compounds structurally related to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide, have been investigated for their anticancer activities. One study reported the design, synthesis, and in vitro cytotoxic activity of these derivatives on 60 cancer cell lines, showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).
Imaging and Neurodegeneration
Compounds with the pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their binding affinity to peripheral benzodiazepine receptors (PBRs), offering potential applications in imaging studies related to neurodegenerative disorders. These studies involved the synthesis of fluoroethoxy and fluoropropoxy substituted compounds, demonstrating high in vitro affinity and selectivity for PBRs, suggesting their utility in positron emission tomography (PET) imaging for neurodegeneration (Fookes et al., 2008).
Antimicrobial Activities
Research into the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives has identified several compounds with moderate to outstanding antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives found compounds exhibiting significant antimicrobial properties, with one particular compound showing superior activity compared to standard antibiotics (El-sayed et al., 2017).
Heterocyclic Compound Synthesis
The creation of novel heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety has been a focus of several studies, aiming to explore the synthesis and potential applications of these compounds in various biological activities. For example, the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives from key intermediates has been reported, highlighting the versatility of these structures in medicinal chemistry (Abdelhamid & Gomha, 2013).
Future Directions
Mechanism of Action
Target of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a variety of cellular processes, including cell growth, division, and death. In particular, this compound has been shown to inhibit CDK2 (Cyclin-Dependent Kinase 2) , a protein kinase that plays a key role in cell cycle regulation. It also targets VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a receptor tyrosine kinase that plays a significant role in angiogenesis and vasculogenesis.
Mode of Action
The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell proliferation and survival . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The inhibition of CDK2 by this compound leads to the disruption of the cell cycle, specifically at the G1-S transition, leading to cell cycle arrest . This prevents the cell from entering the S phase, where DNA replication occurs, and thus inhibits cell proliferation . The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This can lead to the inhibition of tumor growth and metastasis by cutting off the blood supply to the tumor .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s inhibition of CDK2 and VEGFR2 leads to significant alterations in cell cycle progression and angiogenesis, respectively . This results in the inhibition of cell proliferation and angiogenesis, leading to the potential suppression of tumor growth and metastasis . Furthermore, the compound has shown cytotoxic activities against various cell lines .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c25-17(12-27-15-9-5-2-6-10-15)22-23-13-20-18-16(19(23)26)11-21-24(18)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCYMDDEIJYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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